![molecular formula C25H21N3O4 B15166444 N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine CAS No. 620167-15-9](/img/structure/B15166444.png)
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is a complex organic compound that features an indole moiety, a benzoyl group, and an L-phenylalanine residue. This compound is of significant interest due to its potential biological activities and applications in various fields, including medicinal chemistry and synthetic organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine typically involves multiple steps, starting with the preparation of the indole derivative. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with cyclohexanone in the presence of an acid catalyst such as methanesulfonic acid under reflux conditions . The resulting indole derivative is then coupled with benzoyl chloride to form the benzoyl-indole intermediate.
The next step involves the coupling of the benzoyl-indole intermediate with L-phenylalanine. This can be achieved through peptide coupling reactions using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) in an organic solvent like dichloromethane . The reaction is typically carried out at room temperature under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are employed to ensure the purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-2 and C-3 positions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Electrophiles like halogens (e.g., bromine) or nitro groups in the presence of Lewis acids.
Major Products
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Alcohol derivatives of the carbonyl groups.
Substitution: Halogenated or nitro-substituted indole derivatives.
Aplicaciones Científicas De Investigación
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, forming hydrogen bonds and hydrophobic interactions. This can lead to the inhibition or activation of specific biological pathways, resulting in its observed biological activities .
Comparación Con Compuestos Similares
Similar Compounds
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tryptophan
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-tyrosine
- N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-histidine
Uniqueness
N-{2-[(1H-Indole-3-carbonyl)amino]benzoyl}-L-phenylalanine is unique due to its specific combination of the indole moiety, benzoyl group, and L-phenylalanine residue. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds.
Propiedades
Número CAS |
620167-15-9 |
|---|---|
Fórmula molecular |
C25H21N3O4 |
Peso molecular |
427.5 g/mol |
Nombre IUPAC |
(2S)-2-[[2-(1H-indole-3-carbonylamino)benzoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C25H21N3O4/c29-23(28-22(25(31)32)14-16-8-2-1-3-9-16)18-11-5-7-13-21(18)27-24(30)19-15-26-20-12-6-4-10-17(19)20/h1-13,15,22,26H,14H2,(H,27,30)(H,28,29)(H,31,32)/t22-/m0/s1 |
Clave InChI |
QVYKRCVCIBUXJM-QFIPXVFZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=CC=CC=C2NC(=O)C3=CNC4=CC=CC=C43 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


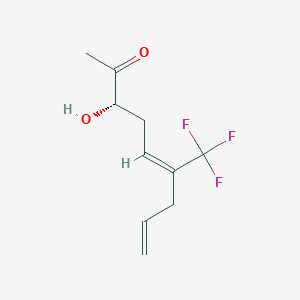
acetyl}hydrazinyl)phenyl]ethyl}pyridin-1-ium iodide](/img/structure/B15166374.png)
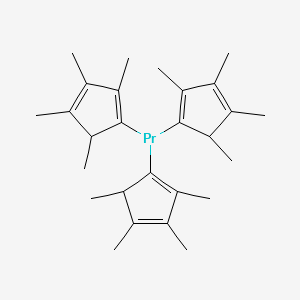
![2-{2-[(Pentan-3-yl)oxy]ethoxy}ethan-1-ol](/img/structure/B15166389.png)
![Benzene, 1,1'-[(1-methylene-1,2-ethanediyl)bis(oxy)]bis-](/img/structure/B15166400.png)
![2-Hydroxy-4-[(2-nitrophenyl)disulfanyl]butanoic acid](/img/structure/B15166402.png)
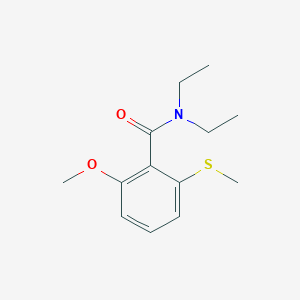
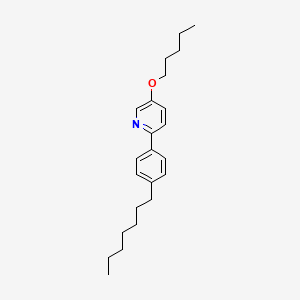


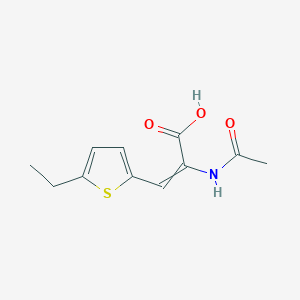
![2-Thiophenesulfonamide, 4-nitro-N-[4-(trifluoromethyl)phenyl]-](/img/structure/B15166430.png)
![N'-[2-(2-chlorophenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B15166436.png)
![6-[1-Anilino-3-(5-chloro-2-hydroxyphenyl)prop-2-en-1-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B15166454.png)
